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Compound of Interest

Compound Name:
3-(2,6-Difluoro-

phenoxy)propanenitrile

Cat. No.: B13081986

Get Quote

Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of

fluorine is a highly validated tactic to modulate lipophilicity, metabolic stability, and target

binding affinity. 3-(2,6-Difluorophenoxy)propanenitrile is a highly versatile, bifunctional building

block. It combines the electron-withdrawing, lipophilic 2,6-difluorophenyl ether moiety with a

reactive terminal nitrile, serving as a critical linchpin for synthesizing chromanones, tetrazoles,

and primary amines.

This whitepaper provides an in-depth, self-validating guide to the chemical identity,

physicochemical causality, and synthetic methodologies associated with this compound.

Chemical Identity & Core Identifiers
To ensure absolute precision in procurement and analytical verification, the core identifiers for

3-(2,6-difluorophenoxy)propanenitrile are summarized below[1][2].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b13081986#bc-rfq
https://www.bldpharm.com/products/1379161-50-8.html
https://www.chemdict.com/caslist/index8788.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13081986?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier / Property Value

IUPAC Name 3-(2,6-difluorophenoxy)propanenitrile

CAS Registry Number 1379161-50-8

Molecular Formula C9H7F2NO

Molecular Weight 183.16 g/mol

MDL Number MFCD18911366

SMILES String N#CCCOC1=C(F)C=CC=C1F

Physicochemical Properties & Electronic Causality
Understanding the reactivity of this molecule requires an analysis of its precursor, 2,6-

difluorophenol. The presence of two highly electronegative fluorine atoms at the ortho positions

exerts a profound inductive electron-withdrawing effect (-I effect).

Property Value (Approx/Calculated)
Causality / Impact on
Synthesis

Precursor pKa (2,6-

Difluorophenol)
7.12[3]

Significantly more acidic than

unsubstituted phenol (pKa

9.81). The resulting phenoxide

is easily formed but is a

weaker nucleophile[3].

LogP (Predicted) ~1.8 - 2.2

Enhances blood-brain barrier

(BBB) penetration when used

as a bioisostere[4].

Hydrogen Bond Acceptors 4 (N, O, 2xF)

Modulates protein-ligand

interactions in biological

targets[4].

Expert Insight: Because the pKa of 2,6-difluorophenol is 7.12, it is easily deprotonated by mild

bases (e.g., K₂CO₃). However, the resulting phenoxide anion has reduced electron density at

the oxygen atom. This fundamental electronic reality means that standard Michael additions to
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acrylonitrile will be sluggish, necessitating higher temperatures, longer reaction times, or more

potent phase-transfer catalysts compared to standard phenol alkylations.

Mechanistic Pathways & Logical Relationships
The synthesis and subsequent functionalization of 3-(2,6-difluorophenoxy)propanenitrile follow

distinct logical pathways. Below are the visual representations of the synthetic workflow and

the underlying reaction mechanism.
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Synthetic routes to 3-(2,6-difluorophenoxy)propanenitrile and downstream functionalizations.
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Mechanistic pathway of base-catalyzed Michael addition yielding the target propanenitrile.

Synthesis Methodologies
To achieve high yields, chemists must choose between atom-economical Michael addition and

robust O-alkylation. Both self-validating protocols are detailed below.

Protocol A: Base-Catalyzed Michael Addition (Atom
Economical)
This route utilizes acrylonitrile. Because acrylonitrile is highly susceptible to radical

polymerization at elevated temperatures, the addition of a radical inhibitor (hydroquinone) is a

mandatory QA step[5][6].

Reagents:

2,6-Difluorophenol (1.0 equiv)
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Acrylonitrile (1.5 equiv)

Potassium Carbonate (K₂CO₃, 0.2 equiv - catalytic)

Hydroquinone (0.01 equiv - polymerization inhibitor)

Solvent: Neat or minimal Acetonitrile (MeCN)

Step-by-Step Methodology:

Initiation: Charge a round-bottom flask equipped with a reflux condenser with 2,6-

difluorophenol and K₂CO₃. The mild base easily deprotonates the acidic phenol (pKa 7.12).

Inhibition: Add hydroquinone to the mixture. This prevents the acrylonitrile from polymerizing

into polyacrylonitrile (PAN) during heating.

Addition: Dropwise add acrylonitrile at room temperature under an inert N₂ atmosphere.

Thermal Activation: Heat the reaction mixture to 75–80 °C. Because the 2,6-

difluorophenoxide is a deactivated nucleophile, heating for 12–18 hours is required to drive

the equilibrium forward[6].

Quench & Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash

with 1M NaOH (to remove unreacted phenol) followed by brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify

via silica gel chromatography (Hexanes/EtOAc) to yield the pure nitrile.

Protocol B: Direct O-Alkylation (High-Yield Alternative)
If the Michael addition stalls due to electronic deactivation, direct Sₙ2 alkylation utilizing 3-

bromopropanenitrile is the preferred alternative.

Step-by-Step Methodology:

Deprotonation: Dissolve 2,6-difluorophenol (1.0 equiv) in anhydrous DMF (a polar aprotic

solvent that maximizes nucleophilicity by leaving the phenoxide unsolvated).
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Base Addition: Add K₂CO₃ (1.5 equiv) and stir for 30 minutes at room temperature to ensure

complete formation of the phenoxide anion.

Alkylation: Add 3-bromopropanenitrile (1.2 equiv) dropwise.

Reaction: Heat to 60 °C for 6–8 hours. The Sₙ2 displacement of the bromide is highly

favored.

Workup: Quench with ice water to precipitate the product or extract with diethyl ether. Wash

the organic layer extensively with water (5x) to remove DMF, dry, and concentrate.

Applications in Drug Discovery & Agrochemicals
The utility of 3-(2,6-difluorophenoxy)propanenitrile lies in its ability to be transformed into high-

value pharmacophores:

Carboxylic Acid Bioisosteres: The 2,6-difluorophenoxy group is a documented lipophilic

bioisostere for carboxylic acids, mimicking their electronic properties while dramatically

increasing BBB penetration[3][4].

Tetrazole Synthesis: The terminal nitrile can be reacted with sodium azide (NaN₃) and

ammonium chloride to form a 1H-tetrazole, a metabolically stable acidic pharmacophore[7].

Chromanone Scaffolds: Acid-catalyzed intramolecular cyclization (Houben-Hoesch type

reaction) of the corresponding propionic acid derivative yields fluorinated 4-chromanones,

which are core structures in numerous natural products and agrochemical agents[6][8].

Analytical Characterization
To validate the success of the synthesis, the following spectroscopic signatures should be

confirmed:

¹H NMR (CDCl₃, 400 MHz):

A distinct triplet around

4.30 ppm (2H, -O-CH₂-CH₂-CN) corresponding to the methylene protons adjacent to the
oxygen.
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A triplet around

2.85 ppm (2H, -O-CH₂-CH₂-CN) for the methylene protons adjacent to the electron-
withdrawing nitrile.

A multiplet around

6.90 - 7.10 ppm (3H, Aromatic) representing the fluorinated aromatic ring.

¹⁹F NMR (CDCl₃, 376 MHz): A characteristic signal (typically a multiplet or broad singlet)

around

-111.0 ppm, confirming the symmetric ortho-fluorine atoms[4].

Mass Spectrometry (ESI-MS): Expected

at m/z 184.1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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